4-ethyl-2-[(3-methylphenyl)methylsulfanyl]-6-oxo-1H-pyrimidine-5-carbonitrile
Overview
Description
4-ethyl-2-[(3-methylphenyl)methylsulfanyl]-6-oxo-1H-pyrimidine-5-carbonitrile is a heterocyclic compound that features a pyrimidine ring substituted with various functional groups
Preparation Methods
The synthesis of 4-ethyl-2-[(3-methylphenyl)methylsulfanyl]-6-oxo-1H-pyrimidine-5-carbonitrile can be achieved through several synthetic routes. One common method involves the condensation of ethyl acetoacetate with thiourea to form a pyrimidine intermediate, which is then further functionalized through a series of reactions including alkylation and nitrile formation . Industrial production methods often utilize optimized reaction conditions to maximize yield and purity, such as controlled temperature and pH levels, as well as the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
4-ethyl-2-[(3-methylphenyl)methylsulfanyl]-6-oxo-1H-pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Scientific Research Applications
4-ethyl-2-[(3-methylphenyl)methylsulfanyl]-6-oxo-1H-pyrimidine-5-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-ethyl-2-[(3-methylphenyl)methylsulfanyl]-6-oxo-1H-pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction mechanisms that regulate cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
When compared to similar compounds, 4-ethyl-2-[(3-methylphenyl)methylsulfanyl]-6-oxo-1H-pyrimidine-5-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
4-ethyl-2-[(4-methylphenyl)methylsulfanyl]-6-oxo-1H-pyrimidine-5-carbonitrile: Differing by the position of the methyl group on the phenyl ring.
4-ethyl-2-[(3-methylphenyl)methylsulfanyl]-6-hydroxy-1H-pyrimidine-5-carbonitrile: Featuring a hydroxy group instead of an oxo group.
Properties
IUPAC Name |
4-ethyl-2-[(3-methylphenyl)methylsulfanyl]-6-oxo-1H-pyrimidine-5-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-3-13-12(8-16)14(19)18-15(17-13)20-9-11-6-4-5-10(2)7-11/h4-7H,3,9H2,1-2H3,(H,17,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOVCQRZROHJIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)NC(=N1)SCC2=CC=CC(=C2)C)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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